Dde-Dab(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

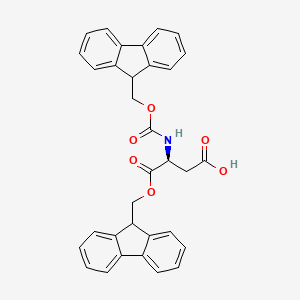

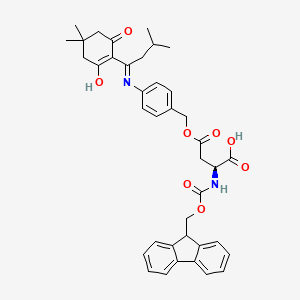

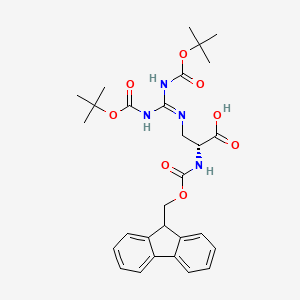

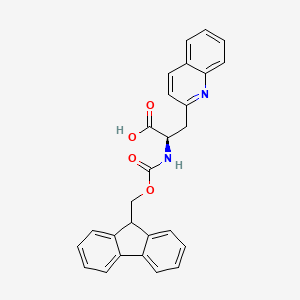

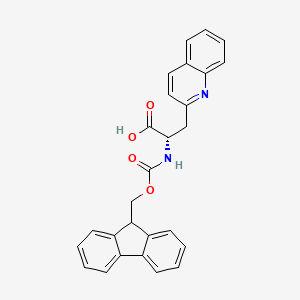

Dde-Dab(Fmoc)-OH is an amino acid derivative of the amino acid Dab (3-Amino-2,3-dideoxy-D-arabino-heptonic acid). It is a synthetic compound that has been used in a variety of scientific applications, such as peptide synthesis, protein engineering, bioconjugation, and drug delivery. Dde-Dab(Fmoc)-OH is a versatile building block for peptide synthesis due to its high stability, low reactivity, and low toxicity. It has been used in a variety of biochemical and physiological studies, such as enzyme inhibition, receptor binding, and protein-protein interactions.

科学的研究の応用

Orthogonal Protecting Group in Solid-Phase Peptide Synthesis

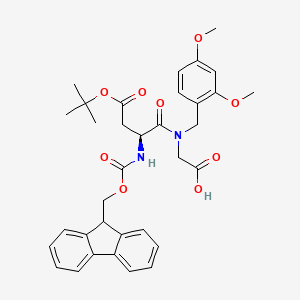

The vinyl ether benzyloxycarbonyl (VeZ) protecting group has been identified as a novel orthogonal protecting group for solid-phase peptide synthesis. This discovery provides an alternative to Fmoc-Lys(Dde)-OH, offering new avenues in the synthesis of biologically relevant cyclic peptides. This advancement in peptide chemistry underscores the significance of developing orthogonal protecting groups like Dde-Dab(Fmoc)-OH in facilitating complex peptide synthesis (Staderini et al., 2018).

Challenges in Solid-Phase Peptide Synthesis

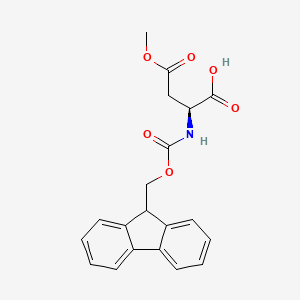

Fmoc-Dab(Mtt)-OH, a commercially available and orthogonally protected amino acid, has been reported to exhibit poor coupling efficiency during solid-phase peptide synthesis. The study highlights the challenges associated with using certain orthogonally protected building blocks like Fmoc-Dab(Mtt)-OH, prompting researchers to explore alternatives or modify protocols to ensure efficient peptide synthesis. This underscores the importance of understanding the behavior of specific protecting groups such as Dde-Dab(Fmoc)-OH in peptide synthesis processes (Lam et al., 2022).

Drug Delivery Systems

The development of drug delivery systems (DDS) utilizing dendritic peptides like Dde-Dab(Fmoc)-OH has shown promise in cancer treatment. A study highlighted the design of an arginine-enriched dendritic amphiphilic chimeric peptide with hydrophobic groups (Fmoc) providing a strong hydrophobic force to prevent premature drug release. This design exemplifies the application of Dde-Dab(Fmoc)-OH in creating innovative DDS aimed at improving therapeutic efficacy, particularly in treating multidrug resistance (MDR) tumors (Chen et al., 2017).

Advancements in Chemical Protein Synthesis

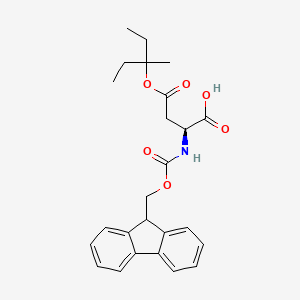

In the realm of chemical protein synthesis, overcoming solubility challenges is crucial. The introduction of a heterobifunctional traceless linker, Fmoc-Ddae-OH, has been noted for its role in temporarily attaching highly solubilizing peptide sequences onto insoluble peptides. This innovative approach facilitates the handling and purification of insoluble and aggregation-prone peptides, significantly contributing to the synthesis of large proteins. The study underscores the utility of protecting groups and linkers related to Dde-Dab(Fmoc)-OH in enhancing the feasibility of complex protein synthesis projects (Jacobsen et al., 2016).

特性

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQZWPYGWVUUEH-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dde-Dab(Fmoc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)